molecular formula C22H28N2 B13730792 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile CAS No. 77-11-2

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile

Cat. No.: B13730792
CAS No.: 77-11-2
M. Wt: 320.5 g/mol
InChI Key: VNZNXSQQHNCELU-UHFFFAOYSA-N
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Description

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile (CAS 77-11-2, registered on 30/11/2010) is a nitrile-based organic compound characterized by a central butyronitrile backbone substituted with two phenyl groups at the 2-position and a bis(isopropyl)amino group at the 4-position . Its molecular formula is C22H27N2, with a molecular weight of 319.47 g/mol.

Properties

CAS No.

77-11-2

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]-2,2-diphenylbutanenitrile

InChI

InChI=1S/C22H28N2/c1-18(2)24(19(3)4)16-15-22(17-23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-16H2,1-4H3

InChI Key

VNZNXSQQHNCELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation: 4-Bromo-2,2-diphenylbutanenitrile

According to Japanese patent JP3294961 B2 and related literature, 4-bromo-2,2-diphenylbutanenitrile is a crucial intermediate. This compound is prepared by bromination of 2,2-diphenylbutanenitrile derivatives under controlled conditions.

  • Reaction conditions typically involve bromination reagents in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature control around 100-120 °C is maintained to ensure completion without decomposition.
  • Yields reported are high, up to 96% in some cases.

Amination Step: Introduction of Bis(isopropyl)amino Group

The key step for introducing the bis(isopropyl)amino functionality involves nucleophilic substitution of the bromide intermediate with isopropylamine derivatives.

  • Reaction is performed in polar aprotic solvents such as acetonitrile or DMF.
  • Bases such as sodium bicarbonate or triethylamine are used to neutralize acid byproducts and facilitate substitution.
  • Temperature is controlled between 0 to 50 °C, often optimized to 0-30 °C for better selectivity.
  • Reaction times vary but typically last several hours (e.g., 5 hours) to ensure completion.
  • The product, 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile, can be isolated by filtration, extraction, and recrystallization to achieve high purity.

Hydrolysis and Further Functionalization

In some synthetic routes, hydrolysis or further modification of nitrile or amide groups is necessary:

  • Hydrolysis is performed under acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
  • Reaction temperatures range from ambient to 140-150 °C depending on the desired transformation.
  • Post-reaction workup includes basification, extraction, and recrystallization to purify the final product.

Detailed Reaction Conditions and Data

The following table summarizes key reaction parameters from patent and literature sources relevant to the preparation of this compound or closely related intermediates:

Step Reagents/Conditions Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Bromination of diphenylbutanenitrile Brominating agent (e.g., NBS), DMSO or DMF DMSO, DMF 100-120 1 hour 87-96 High yield, controlled temperature to avoid side reactions
Amination with isopropylamine Isopropylamine, base (NaHCO3 or triethylamine) Acetonitrile, DMF 0-30 ~5 hours 90-92 Dropwise addition of amine, followed by stirring and recrystallization
Hydrolysis (if applicable) Sulfuric acid or NaOH Water, acetone or mixed solvents 40-150 Variable 80-90 Acidic or basic hydrolysis depending on target functional group
Purification Filtration, extraction, recrystallization Ethyl acetate, toluene Ambient - - Used to obtain high purity product suitable for pharmaceutical applications

Representative Experimental Procedure (Adapted)

Synthesis of this compound:

  • Preparation of 4-bromo-2,2-diphenylbutanenitrile:

    • In a 3 L flask, 150 g of 2,2-diphenylbutanenitrile is dissolved in 750 mL DMSO.
    • Brominating agent is added slowly, and the mixture is heated to 110 °C for 1 hour.
    • After cooling, the reaction mixture is diluted with water and extracted with methylene chloride.
    • The organic layer is washed, dried, and concentrated to yield the bromo intermediate.
  • Amination:

    • The bromo intermediate (e.g., 39 g) is dissolved in 250 mL acetonitrile.
    • Sodium bicarbonate (100 g) is added, and the mixture is cooled to 5 °C.
    • Isopropylamine (35.4 g) is added dropwise, and the mixture is warmed to 20 °C and stirred for 5 hours.
    • Inorganic salts are removed by filtration, and the solvent is recovered by concentration.
    • The residue is recrystallized from ethyl acetate to yield this compound with a 92% yield.
  • Purification:

    • The crude product is purified by recrystallization or column chromatography as needed.

Research Findings and Notes

  • The use of polar aprotic solvents such as acetonitrile and DMF is critical for achieving high substitution efficiency and product purity.
  • Mild reaction temperatures (0-30 °C) during amination help minimize side reactions and decomposition.
  • The presence of bases like sodium bicarbonate or triethylamine improves reaction selectivity and facilitates post-reaction workup.
  • Hydrolysis steps, if required, must be carefully controlled to avoid degradation of sensitive moieties.
  • The described methods avoid the need for expensive catalysts or high-pressure hydrogenation, making them suitable for industrial scale-up.
  • Analytical techniques such as gas chromatography and proton nuclear magnetic resonance (1H-NMR) are employed to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Pharmacological Applications

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile has been studied for its effects on the central nervous system. Research indicates that this compound may act as a central nervous system depressant , which can be beneficial in treating conditions such as anxiety and insomnia. Additionally, it is being investigated for its potential use in antidepressant therapies due to its ability to modulate neurotransmitter levels in the brain.

Case Study: CNS Depression

A study conducted on animal models demonstrated that administration of this compound resulted in significant sedation and anxiolytic effects. The results suggested that the compound could be a candidate for further development into a therapeutic agent for anxiety disorders.

Analytical Chemistry

The compound is utilized as a reference standard in various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) . Its unique structure allows for effective separation and analysis of related compounds, making it valuable in pharmaceutical quality control.

Table 1: HPLC Analysis Conditions for this compound

ParameterCondition
Column TypeReverse Phase HPLC
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

The above conditions have been optimized for the effective separation of this compound from impurities and degradation products, ensuring accurate quantification in pharmaceutical formulations.

Material Science

Recent studies have explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. The compound's ability to act as a plasticizer has implications for developing advanced materials used in electronics and aerospace applications.

Case Study: Polymer Composite Development

In a recent experiment, composites made from polyimide blended with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polyimide. This enhancement opens avenues for creating lightweight materials suitable for high-performance applications.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies have shown that while the compound exhibits some level of toxicity at high concentrations, it is generally considered safe within therapeutic ranges.

Table 2: Toxicological Profile Summary

EndpointValue
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationModerate irritation observed

Mechanism of Action

The mechanism of action of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile 77-11-2 C22H27N2 319.47 Bis(isopropyl)amino, diphenyl Aromatic rigidity from diphenyl groups; steric bulk from isopropyl chains
Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl) 5005-46-9 C21H27N3 321.46 Bis(isopropyl)amino, phenyl, pyridyl Pyridyl ring introduces heterocyclic polarity; reduced aromaticity vs. diphenyl
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride Not provided C13H17ClN2·HCl ~277.20 Dimethylamino, chlorophenyl Chlorine enhances electronegativity; dimethylamino reduces steric hindrance
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile 1466736-24-2 C10H20N2 168.28 Isopropyl(methyl)amino, dimethyl No aromatic groups; compact structure with aliphatic substituents

Analysis of Substituent Effects

Aromatic vs. Heterocyclic Substitutions
  • The pyridyl group, however, introduces polarity and hydrogen-bonding capability, altering solubility in polar solvents .
  • The chlorophenyl analog (from ) incorporates an electron-withdrawing chlorine atom, likely increasing reactivity in electrophilic substitutions but reducing solubility in nonpolar media compared to the target compound .
Amino Group Variations
  • In contrast, the dimethylamino group in the chlorophenyl analog offers reduced steric bulk, possibly enhancing reactivity in nucleophilic reactions .
  • The smaller isopropyl(methyl)amino group in CAS 1466736-24-2 () results in a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid diffusion or evaporation .

Physicochemical and Functional Implications

  • Thermal Stability: The diphenyl groups in the target compound likely confer higher thermal stability compared to non-aromatic analogs like CAS 1466736-24-2, which lacks rigid aromatic systems .
  • Solubility : The pyridyl-substituted analog (CAS 5005-46-9) may exhibit improved solubility in polar aprotic solvents (e.g., DMF or DMSO) due to its heterocyclic ring, whereas the target compound is more soluble in aromatic or aliphatic hydrocarbons .
  • Biological Activity : The chlorophenyl analog’s electronegative chlorine atom could enhance binding affinity in biological targets (e.g., enzyme active sites), whereas the target compound’s bulky isopropyl groups might limit membrane permeability .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying critical variables. Statistical analysis of yield data (e.g., ANOVA) helps isolate optimal conditions. This approach aligns with methodologies for chemical process optimization described in chemical engineering research .
  • Relevant Techniques : Reaction monitoring via HPLC or GC (as referenced for purity analysis in and ).

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm connectivity and stereochemistry. X-ray crystallography is critical for resolving ambiguities in stereochemical assignments, particularly for bulky isopropyl and phenyl groups. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight. These methods are standard for structurally complex organics (e.g., biphenyl derivatives in and ).

Q. What purification techniques are suitable for isolating this compound from byproducts?

  • Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for initial separation. For high-purity requirements (>97%), recrystallization in a mixed solvent system (e.g., dichloromethane/hexane) is advised. Purity validation via GC or HPLC (as per protocols in and ).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for synthesizing this compound?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model transition states and intermediate energies. For example, compare competing pathways (e.g., nucleophilic substitution vs. catalytic coupling) to identify thermodynamically favorable routes. Integrate experimental kinetic data (e.g., rate constants) with computational results to validate mechanisms. This aligns with ICReDD’s hybrid computational-experimental frameworks .

Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Investigate dynamic effects (e.g., restricted rotation of isopropyl groups) using variable-temperature NMR. For unresolved signals, employ 2D NMR techniques (COSY, NOESY) to assign coupling interactions. Cross-reference with computational predictions of chemical shifts (e.g., using ACD/Labs or Gaussian software). Similar approaches are documented for biphenyl derivatives ( ).

Q. How can researchers design a catalytic system to improve enantioselectivity in derivatives of this compound?

  • Methodological Answer : Screen chiral ligands (e.g., BINAP variants, as in ) with transition-metal catalysts (e.g., palladium or ruthenium). Use kinetic resolution or asymmetric induction strategies. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational ligand-catalyst docking studies (e.g., molecular dynamics simulations) can predict steric and electronic effects .

Q. What methodologies reconcile contradictory stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Analyze degradation products via LC-MS and compare with stress-testing results (e.g., forced hydrolysis). Statistical modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions. Refer to protocols for air-sensitive organics (e.g., palladium complexes in ).

Methodological Frameworks

Q. How to integrate machine learning (ML) into the optimization of this compound’s synthetic routes?

  • Methodological Answer : Train ML models on historical reaction data (e.g., yields, conditions) to predict optimal parameters. Use Bayesian optimization for iterative experimental refinement. Validate predictions with small-scale trials, creating a feedback loop for model improvement. This mirrors ICReDD’s information science-driven approaches .

Q. What statistical tools are critical for analyzing reproducibility issues in the compound’s biological assays?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, identifying outliers via Grubbs’ test or Cochran’s Q. Use power analysis to determine required sample sizes for statistically significant results. Document protocols rigorously, as emphasized in APA-style research frameworks ( ).

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